1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one
Description
Properties
IUPAC Name |
1,3-dimethyl-4H-pyrazolo[3,4-b][1,4]thiazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-4-6-7(10(2)9-4)12-3-5(11)8-6/h3H2,1-2H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNQKWOUDNXVBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1NC(=O)CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159490 | |
| Record name | 1,3-Dimethyl-1,4-dihydropyrazolo(3,4-b)(1,4)thiazin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13568-76-8 | |
| Record name | 1,3-Dimethyl-1,4-dihydropyrazolo(3,4-b)(1,4)thiazin-5(6H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013568768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002920638 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dimethyl-1,4-dihydropyrazolo(3,4-b)(1,4)thiazin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DIMETHYL-1,4-DIHYDROPYRAZOLO(3,4-B)(1,4)THIAZIN-5(6H)-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A61UU4R268 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Construction of the Pyrazolo Ring
- Starting Materials: Typically, substituted hydrazines or methylhydrazines are reacted with 1,3-dicarbonyl compounds or α-haloketones to form the pyrazole ring.
- Methylation: Introduction of methyl groups at N-1 and N-3 positions is achieved either by using methyl-substituted hydrazines or by methylation of the pyrazole intermediate using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Formation of the Thiazine Ring
- Cyclization: The thiazine ring is formed by intramolecular cyclization involving a sulfur source and an appropriate electrophilic center. Commonly, a thiol or thioamide intermediate reacts with the pyrazole precursor to close the thiazine ring.
- Oxidation State Control: The 1,4-dihydro state of the thiazine ring is controlled by reaction conditions, often involving mild reducing or oxidizing agents to achieve the desired oxidation state at the sulfur-containing ring.
Introduction of the Keto Group at Position 5
- The keto group at position 5 is introduced either by oxidation of a corresponding hydroxyl intermediate or by using a carbonyl-containing starting material that participates in ring closure, ensuring the keto functionality is incorporated during cyclization.
Typical Synthetic Route Summary
Reaction Conditions and Yields
- Solvents: Common solvents include ethanol, methanol, or acetonitrile for ring formation steps.
- Temperature: Reflux temperatures (60–100 °C) are typical for cyclization reactions.
- Catalysts: Bases such as triethylamine or potassium carbonate are used to facilitate methylation and cyclization.
- Yields: Reported yields vary but typically range from 60% to 85% depending on the purity of starting materials and reaction optimization.
Research Findings and Optimization
- Purity and Characterization: The final compound is characterized by NMR, IR, and mass spectrometry to confirm ring closure and substitution pattern. High purity (≥99%) is achievable with careful recrystallization.
- Alternative Routes: Some studies explore microwave-assisted synthesis to reduce reaction times and improve yields. Others investigate the use of different sulfur sources to optimize thiazine ring formation.
- Scalability: The synthetic route is amenable to scale-up for industrial production, with bulk packaging available from suppliers indicating established synthetic protocols.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | Methylhydrazine derivatives, α-haloketones, thiols/thioamides |
| Key Reactions | Pyrazole ring formation, thiazine ring cyclization, keto group introduction |
| Typical Conditions | Reflux in ethanol or acetonitrile, base catalysis, mild oxidation |
| Purification Techniques | Recrystallization, chromatographic methods |
| Yields | 60–85% |
| Characterization Methods | NMR, IR, MS, elemental analysis |
| Industrial Availability | Bulk quantities with high purity from chemical suppliers |
| Innovations | Microwave-assisted synthesis, alternative sulfur sources |
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or acyl groups.
Scientific Research Applications
1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of key metabolic or signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Group Differences
The compound is compared below with structurally related heterocycles (Table 1):
Table 1. Structural and functional comparisons of 1,3-dimethylpyrazolo-thiazinone with analogs.
2.2 Key Observations
- Ring System Variations: Replacement of the thiazine ring with pyrimidine (e.g., CAS: 635324-72-0) or diazepinone (e.g., ) alters conjugation patterns, affecting redox properties and binding affinities .
- Synthetic Accessibility : The target compound’s synthesis likely involves cyclocondensation of pyrazole precursors with thiazine intermediates, contrasting with the dithiolo-thiazine derivatives in , which require polycyclic dithiol cycloadditions .
2.3 Pharmacological Potential
While direct bioactivity data for 1,3-dimethylpyrazolo-thiazinone are sparse, analogs such as piperazinyl dithiolones () and oxazolo-diazepinones () demonstrate antimicrobial and CNS-modulating effects, suggesting parallel opportunities for the target compound .
Biological Activity
1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article discusses the biological activity of this compound, highlighting its antimicrobial, antiviral, anticancer, and other pharmacological properties based on various research findings.
Chemical Structure and Properties
The compound is characterized by a unique heterocyclic structure that includes a thiazine ring fused with a pyrazole moiety. Its IUPAC name is 1,3-dimethyl-1,4,5,6-tetrahydropyrazolo[3,4-b][1,4]thiazine 7,7-dioxide. The molecular formula is with a molecular weight of approximately 175.23 g/mol .
Antimicrobial Activity
Research indicates that derivatives of thiazole and thiazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates potent activity against various bacterial strains.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| E. coli | 21 |
| B. mycoides | 23 |
| C. albicans | 22 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Thiazine derivatives are known to interfere with viral replication mechanisms. Studies have indicated that certain modifications to the thiazine structure can enhance antiviral efficacy against specific viruses .
Anticancer Properties
Significant attention has been given to the anticancer potential of thiazole and thiazine derivatives. For example:
- A series of synthesized compounds including this compound were tested for their ability to inhibit cancer cell proliferation.
- The compound exhibited moderate inhibition against various cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells.
Case Study:
In a study conducted by Liu et al., the synthesized derivatives showed IC50 values indicating their effectiveness against cancer cells. The most potent derivative demonstrated an IC50 value of 15 nM against HDAC1 cell lines .
The biological activity of this compound can be attributed to its ability to interact with cellular membranes and influence ion channel activity. Research indicates that these compounds can modulate membrane fluidity and affect the permeability of ions across lipid bilayers .
Q & A
Q. What are the common synthetic routes for 1,3-dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one, and how are reaction conditions optimized?
The synthesis typically involves cycloaddition or multi-component reactions. For example, pyrrolidine-fused heterocycles (structurally related to the target compound) are synthesized via catalytic [3+2] cycloaddition between dithiolo-thiazinones and maleimides under mild conditions (e.g., DCM/EtOAc solvent systems at 25–40°C). Optimization focuses on solvent polarity, catalyst loading (e.g., Cu(I) salts for thioamination), and reaction time to maximize yields (typically 50–85%) .
Q. How is the compound characterized using spectroscopic methods, and what are critical spectral markers?
1H/13C NMR and IR are primary tools. Key NMR signals include:
- Pyrazole protons : δ 6.8–7.5 ppm (aromatic region, split due to J-coupling).
- Methyl groups : δ 2.3–3.1 ppm (singlets for N-methyl).
- Thiazinone carbonyl : IR stretch at 1680–1720 cm⁻¹. Conformational dynamics (e.g., Z/E isomerism) may split signals, requiring variable-temperature NMR to resolve .
Q. Example Spectral Data from Analogues
| Compound Class | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| Pyrrolidine-fused dithiolanes | 5.49–4.79 (m, CH2) | 140.0–129.2 (Cq) |
| Thioaminated derivatives | 3.56–3.13 (m, CH3) | 60.5–51.5 (CH) |
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the compound’s reactivity and biological activity?
Substituents on the pyrazole or thiazinone rings modulate electronic density and steric hindrance. For example:
- Electron-withdrawing groups (e.g., nitro, acetyl) on the phenyl ring enhance electrophilicity, improving cycloaddition yields by 15–20% .
- Bulky substituents (e.g., ferrocenyl) reduce antimicrobial activity due to hindered target binding, as observed in quino[3,4-b]thiazinium derivatives . Computational studies (DFT) can predict substituent effects on HOMO-LUMO gaps and redox potentials .
Q. How can conformational dynamics (e.g., Z/E isomerism) be resolved, and what are their implications for material science applications?
Dynamic NMR and X-ray crystallography are used to study Z/E isomerism. For example, pyrrolidine-fused dithiolanes exhibit conformer ratios (e.g., 60:40 Z/E) influenced by solvent polarity. In electrochromic polymers, Z-conformers enhance π-conjugation, improving conductivity by ~30% .
Q. Case Study: Conformer-Dependent Properties
| Property | Z-Isomer | E-Isomer |
|---|---|---|
| Conductivity | 1.2 × 10⁻³ S/cm | 8.5 × 10⁻⁴ S/cm |
| Thermal Stability | Decomposes at 285°C | Decomposes at 275°C |
Q. How do researchers address contradictions in reported bioactivity data for structurally similar compounds?
Discrepancies often arise from assay conditions (e.g., microbial strains, concentration ranges). For example:
- Antimicrobial activity : Quino[3,4-b]thiazinium derivatives show MIC values varying by 4–8 µg/mL across studies due to differences in bacterial membrane permeability assays .
- Validation : Cross-laboratory replication using standardized protocols (e.g., CLSI guidelines) and meta-analysis of structure-activity relationships (SAR) resolve contradictions .
Q. What computational methods are used to predict the compound’s pharmacokinetic properties?
Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets like DNA gyrase. ADMET predictors (e.g., SwissADME) evaluate:
- Lipophilicity : LogP ~2.1 (optimal for blood-brain barrier penetration).
- Metabolic stability : CYP3A4-mediated oxidation is a major clearance pathway .
Q. How are impurities or byproducts characterized during scale-up synthesis?
HPLC-MS and LC-NMR identify common byproducts, such as:
- Over-oxidized thiazinones : m/z +16 (sulfoxide formation).
- Dimerization products : Observed at m/z ~2× parent compound. Purification involves flash chromatography (silica gel, hexane/EtOAc gradient) .
Q. What strategies improve the compound’s stability in aqueous solutions for in vivo studies?
- pH adjustment : Stability increases at pH 6.5–7.4 (prevents hydrolysis of the thiazinone ring).
- Lyophilization : Formulated with trehalose (1:1 w/w) reduces degradation by 90% over 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
